Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step reactions. One common method includes the use of potassium acetate and palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours . This is followed by a reaction with sodium peroxoborate tetrahydrate in tetrahydrofuran and water at 25°C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This action is crucial in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both β-secretase and acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for therapeutic research.
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-acetyl-5-hydroxypyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)12-8-11(17-9-13(12)19)6-5-7-16-14(20)21-15(2,3)4/h8-9,19H,5-7H2,1-4H3,(H,16,20) |
InChI Key |
JRZQJEQVTOHWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC(=C1)CCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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